molecular formula C24H19N5O4S B6291444 (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione CAS No. 2293079-49-7

(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione

Cat. No. B6291444
CAS RN: 2293079-49-7
M. Wt: 473.5 g/mol
InChI Key: AIOCEFZUUSQYPW-AWEZNQCLSA-N
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Description

(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione (Fmoc-NBT) is a novel, synthetically accessible thione compound with a wide range of potential applications in the field of scientific research. Fmoc-NBT is a relatively new compound, first reported in 2016, and has since been the subject of a number of studies.

Scientific Research Applications

(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has a variety of potential applications in the field of scientific research. It has been used as a fluorescent dye for the detection of proteins, as a fluorescent probe for the detection of reactive oxygen species, and as a fluorescent probe for the detection of zinc ions. It has also been used as a fluorescent labeling reagent for the detection of carbohydrates and lipids, and as a fluorescent probe for the detection of DNA. Additionally, this compound has been used as a fluorescent probe for the detection of sulfur-containing biomolecules, such as cysteine.

Mechanism of Action

(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione is a fluorescent dye that is activated by the presence of certain molecules, such as proteins, reactive oxygen species, zinc ions, carbohydrates, lipids, DNA, and sulfur-containing biomolecules. When this compound is exposed to these molecules, the nitro group is reduced, and the dye emits a fluorescent signal that can be detected by fluorescence microscopy or spectroscopy.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood, as it is a relatively new compound. However, some studies have suggested that this compound may have antioxidant properties, as it has been found to scavenge reactive oxygen species. Additionally, this compound has been found to interact with zinc ions, which suggests that it may have potential applications in the field of zinc-ion sensing.

Advantages and Limitations for Lab Experiments

(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione has several advantages for lab experiments. It is a relatively simple compound to synthesize, and it emits a strong fluorescent signal that can be easily detected by fluorescence microscopy or spectroscopy. Additionally, this compound has a wide range of potential applications, including the detection of proteins, reactive oxygen species, zinc ions, carbohydrates, lipids, DNA, and sulfur-containing biomolecules. However, this compound also has some limitations. For example, it is relatively expensive and is not widely available commercially. Additionally, its mechanism of action is not well understood, and its biochemical and physiological effects are not yet fully known.

Future Directions

Given the potential applications of (S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione, there are a number of potential future directions for research. For example, further research could be conducted to better understand the mechanism of action of this compound and its biochemical and physiological effects. Additionally, further research could be conducted to improve the synthesis method of this compound, as well as to develop new applications for the compound. Finally, further research could be conducted to develop new fluorescent probes for the detection of various molecules, such as proteins, carbohydrates, lipids, and DNA.

Synthesis Methods

(S)-2-(Fmoc-Amino)-1-(5-nitro-1-benzo[d][1,2,3]triazolyl)propane-1-thione is synthesized via a two-step process involving the reaction of a Fmoc-protected amino acid and a nitrobenzotriazole. The first step involves the formation of an amide bond between the Fmoc-protected amino acid and the nitrobenzotriazole, which is catalyzed by a base, such as sodium hydroxide. The second step involves the reduction of the nitro group to an amine, which is catalyzed by a reducing agent, such as sodium borohydride. The final product is a thione compound with a molecular weight of 303.4 g/mol.

properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(2S)-1-(5-nitrobenzotriazol-1-yl)-1-sulfanylidenepropan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N5O4S/c1-14(23(34)28-22-11-10-15(29(31)32)12-21(22)26-27-28)25-24(30)33-13-20-18-8-4-2-6-16(18)17-7-3-5-9-19(17)20/h2-12,14,20H,13H2,1H3,(H,25,30)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOCEFZUUSQYPW-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=S)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=S)N1C2=C(C=C(C=C2)[N+](=O)[O-])N=N1)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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